AT13148 is an orally active, ATP-competitive inhibitor of multiple AGC family kinases, a group of proteins central to the PI3K/AKT signaling pathway that is frequently dysregulated in cancer. The compound potently inhibits key downstream effectors including AKT1/3, p70S6K, PKA, and ROCK kinases, making it a tool for investigating the simultaneous blockade of several pathway nodes. A key procurement-relevant feature of AT13148 is its high oral bioavailability, which facilitates its use in preclinical in vivo models to study antitumor activity.
Choosing a more selective inhibitor, such as one targeting only AKT, is not a direct substitution for AT13148. The multi-kinase inhibition profile of AT13148 produces a distinct biological outcome compared to single-target agents. For example, gene expression studies showed that AT13148 has a predominant effect on apoptosis-related genes, whereas the selective AKT inhibitor CCT128930 primarily modulates cell-cycle genes. This mechanistic divergence means that for studies aiming to induce apoptosis through broad AGC kinase blockade, AT13148 provides a specific capability that a selective AKT inhibitor cannot replicate.
AT13148 demonstrates excellent pharmacokinetic properties for preclinical in vivo research, a critical differentiator for procurement and experimental design. Following oral administration in BALB/c mice, the compound exhibited complete bioavailability. This eliminates the need for complex formulations or invasive intravenous administration routes required for compounds with poor oral absorption.
| Evidence Dimension | Oral Bioavailability |
| Target Compound Data | 100% |
| Comparator Or Baseline | Intravenous (IV) administration baseline |
| Quantified Difference | Equivalent to IV administration |
| Conditions | 5 mg/kg dose in BALB/c mice. |
This significantly simplifies in vivo study design, reducing animal handling stress and improving reproducibility compared to compounds requiring IV or IP injection.
For an anticancer agent to be effective, it must reach its target tissue at therapeutic concentrations. Following oral dosing in mice with BT474 human breast cancer xenografts, AT13148 demonstrated substantial accumulation in tumor tissue, greatly exceeding plasma concentrations. At 24 hours post-dose, the tumor-to-plasma concentration ratio was 13.6, and tumor concentrations were maintained at levels at least 9 times greater than the in vitro GI50 value for the cancer cell line. This confirms robust delivery and retention at the site of action.
| Evidence Dimension | Tumor-to-Plasma Concentration Ratio (at 24h) |
| Target Compound Data | 13.6 |
| Comparator Or Baseline | Plasma concentration |
| Quantified Difference | >13-fold higher concentration in tumor vs. plasma |
| Conditions | 40 mg/kg p.o. daily dose in mice with BT474 xenografts. |
This provides confidence that orally administered AT13148 effectively reaches and is retained in tumor tissue, a critical parameter for justifying its use in xenograft efficacy studies.
AT13148 is designed for broad inhibition within the AGC kinase family, rather than selective inhibition of a single member. It potently inhibits p70S6K, PKA, and ROCKI/II with IC50 values under 10 nM, while also inhibiting AKT1 and AKT3 at 38 nM and 50 nM, respectively. In contrast, it shows poor activity against non-AGC kinases such as CHK2 (IC50 > 800 nM), demonstrating a targeted polypharmacology profile. This profile makes it a suitable tool for research applications where simultaneous suppression of multiple PI3K/AKT pathway nodes is desired.
| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |
| Target Compound Data | ROCKII: 4 nM; ROCKI: 6 nM; p70S6K: 8 nM; PKA: 3 nM; AKT1: 38 nM |
| Comparator Or Baseline | Non-AGC Kinase (CHK2): >800 nM |
| Quantified Difference | >20-fold to >200-fold selectivity for AGC kinases over CHK2 |
| Conditions | Cell-free in vitro kinase assays. |
This multi-target profile allows researchers to probe the systemic effects of broad AGC kinase inhibition, a different biological question than can be answered with a highly selective single-target inhibitor.
The compound's complete oral bioavailability and high accumulation in tumor tissue make it a strong candidate for preclinical efficacy studies in mouse xenograft models of cancer, particularly those with PI3K/AKT pathway dysregulation. Its proven ability to inhibit tumor growth in models of breast, prostate, and uterine cancer validates its use in this context.
For research focused on the consequences of concurrently blocking multiple key nodes of the AGC kinase family, AT13148 is a suitable tool. Its potent, nanomolar inhibition of AKT, ROCK, and p70S6K allows for the investigation of synergistic or distinct effects that would be missed by using selective inhibitors for each target individually.
Given its demonstrated ability to modulate apoptosis-related genes more strongly than selective AKT inhibitors, AT13148 is specifically suited for studies where apoptosis is the primary biological endpoint of interest following PI3K/AKT pathway inhibition.